N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that features both chlorophenyl and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. For instance, the reaction between 3-chlorophenylacetic acid and 3-methylthiophenylamine can be catalyzed by coupling agents like EDC·HCl in the presence of solvents such as DMF . The resulting intermediate is then reacted with oxalyl chloride to form the oxalamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon) are common.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could result in various substituted derivatives.
Scientific Research Applications
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(3-methylthiophenyl)oxalamide
- N1-(3-hydroxypropyl)-N2-(3-methylthiophenyl)oxalamide
- N1-(3-chlorophenyl)-N2-(3-hydroxypropyl)oxalamide
Uniqueness
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of both chlorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25-15-7-3-6-14(11-15)21-18(24)17(23)20-9-8-16(22)12-4-2-5-13(19)10-12/h2-7,10-11,16,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHSMHOWWKAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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